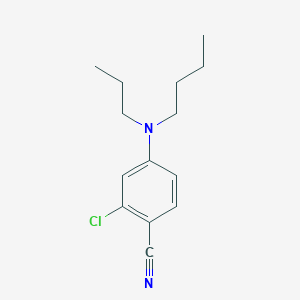

Benzonitrile, 4-(butylpropylamino)-2-chloro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Butylpropylamino)-2-chloro-benzonitrile est un composé organique qui appartient à la classe des nitriles. Il se caractérise par la présence d'un cycle benzénique substitué par un groupe nitrile (–CN), un groupe butylpropylamino et un atome de chlore.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-(butylpropylamino)-2-chloro-benzonitrile implique généralement la réaction du 4-chlorobenzonitrile avec la butylpropylamine. La réaction est effectuée dans des conditions contrôlées pour garantir la formation sélective du produit souhaité. Les solvants couramment utilisés pour cette réaction comprennent le toluène et le diméthylformamide (DMF). La réaction est généralement catalysée par une base telle que le carbonate de potassium ou l'hydroxyde de sodium, et la température est maintenue entre 80 °C et 120 °C pour faciliter la réaction.

Méthodes de production industrielle

Dans un contexte industriel, la production du 4-(butylpropylamino)-2-chloro-benzonitrile peut être mise à l'échelle en utilisant des réacteurs à flux continu. Ces réacteurs permettent un meilleur contrôle des paramètres réactionnels, conduisant à des rendements et une pureté du produit plus élevés. L'utilisation de principes de chimie verte, tels que l'utilisation de liquides ioniques comme solvants, peut également être mise en œuvre pour minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-(butylpropylamino)-2-chloro-benzonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitrile peut être oxydé pour former des amides ou des acides carboxyliques.

Réduction : Le groupe nitrile peut être réduit en amines primaires en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs comme LiAlH4 ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles tels que l'ammoniac (NH3) ou les thiols (RSH) peuvent être utilisés en présence d'une base comme l'hydroxyde de sodium (NaOH).

Principaux produits formés

Oxydation : Amides ou acides carboxyliques.

Réduction : Amines primaires.

Substitution : Divers benzonitriles substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le 4-(butylpropylamino)-2-chloro-benzonitrile a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie : Il peut être utilisé dans l'étude des interactions enzymatiques et comme sonde dans les tests biochimiques.

Industrie : Utilisé dans la production de colorants, d'agrochimiques et de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action du 4-(butylpropylamino)-2-chloro-benzonitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrile peut former des liaisons hydrogène avec des résidus d'acides aminés dans les protéines, affectant ainsi leur fonction. Le groupe butylpropylamino peut interagir avec des poches hydrophobes dans les enzymes, conduisant à l'inhibition ou à l'activation de l'activité enzymatique. L'atome de chlore peut participer à des liaisons halogènes, stabilisant davantage l'interaction avec la molécule cible .

Applications De Recherche Scientifique

Benzonitrile, 4-(butylpropylamino)-2-chloro- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.

Mécanisme D'action

The mechanism of action of benzonitrile, 4-(butylpropylamino)-2-chloro- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The butylpropylamino group can interact with hydrophobic pockets in enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparaison Avec Des Composés Similaires

Composés similaires

4-amino-benzonitrile : Structure similaire, mais avec un groupe amino au lieu du groupe butylpropylamino.

4-chloro-benzonitrile : Manque le groupe butylpropylamino.

4-(méthylamino)-2-chloro-benzonitrile : Contient un groupe méthylamino au lieu du groupe butylpropylamino.

Unicité

Le 4-(butylpropylamino)-2-chloro-benzonitrile est unique en raison de la présence du groupe butylpropylamino, qui confère des propriétés chimiques et biologiques spécifiques. Ce groupe améliore la capacité du composé à interagir avec les régions hydrophobes des protéines, ce qui en fait un outil précieux dans la recherche biochimique et le développement de médicaments .

Propriétés

Numéro CAS |

821776-75-4 |

|---|---|

Formule moléculaire |

C14H19ClN2 |

Poids moléculaire |

250.77 g/mol |

Nom IUPAC |

4-[butyl(propyl)amino]-2-chlorobenzonitrile |

InChI |

InChI=1S/C14H19ClN2/c1-3-5-9-17(8-4-2)13-7-6-12(11-16)14(15)10-13/h6-7,10H,3-5,8-9H2,1-2H3 |

Clé InChI |

UMIIVWQJQXMUNU-UHFFFAOYSA-N |

SMILES canonique |

CCCCN(CCC)C1=CC(=C(C=C1)C#N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

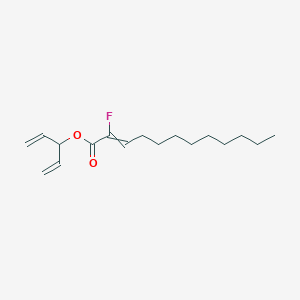

![1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one](/img/structure/B12527654.png)

![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)

![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)

![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)

![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)

![Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-](/img/structure/B12527692.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)